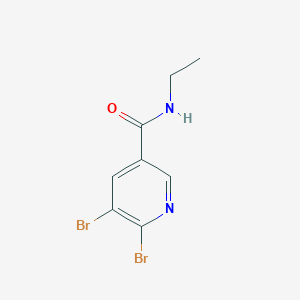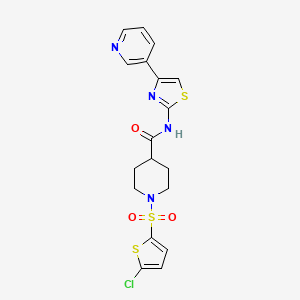![molecular formula C6H9Cl2N3 B2510832 Dihydrochlorure de 5H,6H,7H-pyrrolo[2,3-d]pyrimidine CAS No. 2044712-98-1](/img/structure/B2510832.png)
Dihydrochlorure de 5H,6H,7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is a derivative of the pyrrolopyrimidine family, which is a class of heterocyclic compounds that contain a pyrrole ring fused to a pyrimidine ring. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 7,8-dihydropyrimido[5,4-d]pyrimidines was accomplished by treating 9-aryl-6-cyanopurines with primary amines, which involved nucleophilic attack, ring-opening, and intramolecular cyclization . Similarly, the synthesis of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones was reported using a one-pot three-component reaction under microwave heating conditions . Additionally, the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids was optimized through reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of a pyrrole ring fused to a pyrimidine ring. The substitution pattern on the pyrimidine ring and the presence of various functional groups can significantly influence the properties and reactivity of these compounds. For example, the introduction of an aryl substituent at the 6-position of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines was achieved through the synthesis of key intermediates .
Chemical Reactions Analysis
Pyrrolopyrimidine derivatives can undergo a variety of chemical reactions. The compound 5-amino-7-(methylthio)furazano[3,4-d]pyrimidine reacts with amines and hydroxylamines to introduce an N-substituent at position 7 . Additionally, the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines involved the preparation of intermediates that could undergo base-catalyzed cyclization to form a 4-mercaptopyrimidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. The stability constants of complexes formed by pyrrolopyrimidine derivatives with metal ions such as Cu(II), Zn(II), Cd(II), and Hg(II) have been studied, and thermodynamic functions for the complexation processes have been obtained . The lipophilicity and cell penetration of these compounds are also important properties that have been correlated with their biological activity, as demonstrated by the evaluation of novel 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases .
Applications De Recherche Scientifique
Inhibiteurs de kinases multi-cibles
Les dérivés de pyrrolo[2,3-d]pyrimidine ont été identifiés comme des inhibiteurs de kinases multi-cibles potentiels . Ces composés ont montré des effets cytotoxiques prometteurs contre différentes lignées de cellules cancéreuses. Par exemple, le composé 5k a présenté une activité significative contre les enzymes EGFR, Her2, VEGFR2 et CDK2 .
Inducteurs d'apoptose
Ces composés ont également été trouvés pour induire l'apoptose dans les cellules cancéreuses . L'apoptose, ou mort cellulaire programmée, est un processus crucial dans le traitement du cancer car il conduit à l'élimination des cellules cancéreuses. Le composé 5k a été trouvé pour augmenter les protéines pro-apoptotiques caspase-3 et Bax, et réguler à la baisse l'activité de Bcl-2 .
Inhibiteurs de nécroptose
Les dérivés de 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole, qui sont structurellement similaires au composé en question, ont été identifiés comme des inhibiteurs puissants de la nécroptose . La nécroptose est une forme de mort cellulaire programmée qui est différente de l'apoptose et qui a été impliquée dans diverses maladies, y compris les maladies inflammatoires, les maladies neurodégénératives et les cancers .
Inhibiteurs de la voie de signalisation Hedgehog
Les dérivés de 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine, un autre groupe de composés structurellement similaires, ont été identifiés comme de nouveaux inhibiteurs de la voie de signalisation Hedgehog . La voie de signalisation Hedgehog joue un rôle clé dans plusieurs processus biologiques normaux, mais lorsqu'elle est perturbée ou hyperactivée, elle peut contribuer au développement de nombreux types de cancer .
Inhibiteurs de l'ATR
La kinase ATR est essentielle à la viabilité des cellules qui se répliquent en réponse à l'accumulation de cassures simple brin dans l'ADN, ce qui en fait une cible médicamenteuse anticancéreuse attrayante . Des dérivés de pyrimidine fusionnés, tels que les 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ones, ont été conçus, synthétisés et évalués en tant qu'inhibiteurs de l'ATR .
Recherche chimique
Le composé « Dihydrochlorure de 5H,6H,7H-pyrrolo[2,3-d]pyrimidine » est utilisé dans la recherche chimique et est disponible à l'achat auprès des entreprises de fournitures chimiques . Il est souvent utilisé comme matière première ou intermédiaire dans la synthèse de molécules plus complexes .
Mécanisme D'action
Target of Action
The primary target of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
The compound interacts with its target, PAK4, by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of PAK4 by 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride affects various biochemical pathways. PAK4 is a key effector in a variety of signaling pathways, including those involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . By inhibiting PAK4, these pathways are disrupted, leading to potential downstream effects such as reduced cell proliferation and increased apoptosis .
Result of Action
The molecular and cellular effects of the action of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride are primarily related to its inhibitory effect on PAK4. By inhibiting PAK4, the compound disrupts various signaling pathways, potentially leading to reduced cell proliferation and increased apoptosis .
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.2ClH/c1-2-8-6-5(1)3-7-4-9-6;;/h3-4H,1-2H2,(H,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCJFWLRLOHRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC=C21.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2044712-98-1 |
Source


|
| Record name | 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2510751.png)
![4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2510752.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)
![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)
![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)


![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)

